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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial data for IMM-01 (timdarpacept) as
a monotherapy and in combination with other agents. IMM-01 is a novel recombinant human
signal regulatory protein a (SIRPa)-Fc fusion protein designed to block the CD47-SIRPa "don't
eat me" signal, thereby activating macrophages to eliminate tumor cells. The following sections
present a comprehensive overview of the available clinical trial data, experimental
methodologies, and the underlying signaling pathway.

Quantitative Data Summary

The clinical trial results for IMM-01 monotherapy and combination therapy are summarized in
the tables below for easy comparison.

Table 1: IMM-01 Monotherapy for Relapsed or Refractory Lymphoma (Phase )
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Parameter

Value

Clinical Trial Identifier

ChiCTR1900024904

Patient Population

14 patients with relapsed or refractory

lymphoma

Dose Escalation Cohorts

0.003, 0.01, 0.05, 0.15, 0.5, and 1.0 mg/kg

Maximum Tolerated Dose

Not reached up to 1.0 mg/kg

Dose-Limiting Toxicities (DLTs)

None observed up to 1.0 mg/kg

Serious Adverse Events (SAES)

One reported (Grade 2 increased amylase and
Grade 3 increased lipase), attributed to disease

progression

Efficacy

Promising anti-tumor activity observed up to 1.0
mg/kg. One patient with angioimmunoblastic T-
cell ymphoma (AITL) achieved stable disease
(SD) with tumor shrinkage at the 1.0 mg/kg
dose.[1]

Pharmacokinetics

Terminal half-life: 53.8 to 73.3 hours. Non-linear
increases in AUC and Cmax between 0.05
mg/kg and 0.5 mg/kg.[1]

Table 2: IMM-01 in Combination with Tislelizumab for Classical Hodgkin Lymphoma (cHL)

Refractory to Anti-PD-1 Treatment (Phase II)
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Parameter

Value

Clinical Trial Identifier

NCT05833984

Patient Population

33 patients with relapsed or refractory classical
Hodgkin lymphoma who have failed prior anti-
PD-1 treatment

Treatment Regimen

IMM-01 (2.0 mg/kg weekly) + Tislelizumab (200

mg every 3 weeks)

Objective Response Rate (ORR)

65.6% (21/32 evaluable patients)

Complete Response (CR) Rate

18.8% (6/32 evaluable patients)

Disease Control Rate (DCR)

93.8% (30/32 evaluable patients)

Median Time to Response (TTR)

1.6 months

Progression-Free Survival (PFS) Rate

84.5% at 3 months, 68.7% at 6 months

Duration of Response (DoR) Rate

92.9% at 3 months, 60.8% at 6 months

Grade =3 Treatment-Related Adverse Events
(TRAES)

Occurred in 45.5% of patients. Most common
were decreased lymphocyte count (30.3%),
decreased white blood cell count (12.1%),
decreased platelet count (12.1%), and
decreased neutrophil count (12.1%). No

hemolytic anemia was reported.

Treatment-Related Serious Adverse Events
(SAEs)

12.1% (4 patients)

Table 3: IMM-01 in Combination with Tislelizumab for Advanced Solid Tumors (Phase Ib/Il)
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Parameter

Value

Clinical Trial Identifier

chictr20220791

Patient Population

14 patients with advanced solid tumors
(including NSCLC, SCLC, ESCC, CRC, HCC,

melanoma, and cervical carcinoma)

Prior Treatment

92.9% had received previous anti-PD-1/L1

treatment

Treatment Regimen

IMM-01 (1.0, 1.5, or 2.0 mg/kg weekly) +

Tislelizumab (200 mg every 3 weeks)

Recommended Phase 2 Dose (RP2D) of IMM-
01

2.0 mg/kg

Efficacy

1 confirmed Partial Response (PR) and 3 Stable
Disease (SD). The patient with PR was a
heavily pre-treated NSCLC patient resistant to
anti-PD-1 therapy.

Grade 3-4 Treatment-Related Adverse Events
(TRAES)

Decreased lymphocyte count (21.4%),
decreased white blood cell count (14.3%),
decreased platelet count (14.3%), increased
blood creatine phosphokinase MB (7.1%),
increased blood pressure (7.1%), and anemia
(7.1%).

Treatment-Related Serious Adverse Events
(SAEs)

14.3% (2 patients with decreased platelet count)

Experimental Protocols

IMM-01 Monotherapy in Relapsed or Refractory
Lymphoma (ChiCTR1900024904)

This was a first-in-human, open-label, dose-escalation Phase | study. The primary objectives

were to evaluate the safety and tolerability of IMM-01 and to determine the maximum tolerated
dose (MTD) and recommended Phase 2 dose (RP2D).

© 2025 BenchChem. All rights reserved.

4/11 Tech Support


https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Study Design: The trial employed a standard 3+3 dose-escalation design.

Patient Population: Patients with relapsed or refractory lymphoma who had failed standard
therapies were enrolled.

Dosing Regimen: IMM-01 was administered intravenously once weekly for four weeks,
followed by a one-week rest period, constituting one cycle.[1]

Tumor Response Assessment: Tumor responses were evaluated according to the Lugano
Classification 2014.[1]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://trial.medpath.com/clinical-trial/5067ed2e0acb556b/nct05833984-phase-1b-2-study-imm01-tislelizumab-tumors-lymphomas
https://trial.medpath.com/clinical-trial/5067ed2e0acb556b/nct05833984-phase-1b-2-study-imm01-tislelizumab-tumors-lymphomas
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

(Patient Enrollment\

Patient Screening

Informed Consent

[Eligibility Criteria Mea

N J

Treatment Cycles

f o

Next Cycle / Next Cohort

Next Cycle / Next Cohort

Weekly IMM-01 Infusion (4 week

N

")

Next Cycle / Next Cohort

Gest Period (1 WeekD

-

~

Evalud

ition

Y

A
Lmer REEFenss EveliEio Safety & Tolerability Assessment Pharmacokinetic Analysis
(Lugano 2014) y y Y

Click to download full resolution via product page

Fig. 1: Workflow for the Phase | IMM-01 Monotherapy Trial.
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IMM-01 and Tislelizumab Combination Therapy
(NCT05833984 & chictr20220791)

These were open-label, multicenter, Phase b/l studies evaluating the safety, tolerability, and
preliminary efficacy of IMM-01 in combination with the anti-PD-1 antibody tislelizumab.

o Study Design: The studies consisted of a dose-escalation phase (Phase Ib) following a
standard 3+3 design to determine the RP2D of IMM-01, followed by a dose-expansion phase
(Phase Il) to further evaluate efficacy and safety in specific tumor cohorts.

» Patient Population: Patients with advanced solid tumors or classical Hodgkin lymphoma who
had failed prior standard treatments, including anti-PD-1/L1 therapy, were enrolled.

» Dosing Regimen: In the combination setting, IMM-01 was administered intravenously once a
week, while tislelizumab was administered intravenously once every three weeks.

» Primary Endpoints: The primary endpoint for the Phase Ib portion was safety and tolerability,
while the primary endpoint for the Phase Il portion was the objective response rate (ORR).
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Fig. 2: Workflow for the Phase Ib/Il IMM-01 Combination Therapy Trial.

Signaling Pathway
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IMM-01 exerts its anti-tumor effect by targeting the CD47-SIRPa signaling pathway, a key
immune checkpoint for the innate immune system.

» "Don't Eat Me" Signal: Cancer cells often overexpress CD47 on their surface. When CD47
binds to SIRPa on macrophages, it initiates a signaling cascade that inhibits phagocytosis,
thus allowing the cancer cells to evade the immune system.[2]

e IMM-01 Mechanism of Action: IMM-01, a SIRPa-Fc fusion protein, competitively binds to
CD47 on tumor cells, effectively blocking the interaction between CD47 and SIRPa on
macrophages. This blockade removes the inhibitory "don't eat me" signal.

e "Eat Me" Signal and Immune Activation: The Fc portion of IMM-01 can engage with Fcy
receptors on macrophages, further activating them and promoting phagocytosis of the tumor
cell. This process can also lead to the presentation of tumor antigens to T cells, thereby
bridging innate and adaptive immunity and potentially converting immunologically "cold"
tumors into "hot" tumors that are more responsive to other immunotherapies like anti-PD-1
antibodies.[2][3] Preclinical studies have shown a strong synergistic effect when IMM-01 is
combined with a PD-1 antibody.[3]
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Fig. 3: IMM-01 Mechanism of Action on the CD47-SIRPa Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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monotherapy-and-combination-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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